[(3-Fluoro-5-methylphenyl)methyl](methyl)amine
CAS No.: 1499737-16-4
Cat. No.: VC2944871
Molecular Formula: C9H12FN
Molecular Weight: 153.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1499737-16-4 |
|---|---|
| Molecular Formula | C9H12FN |
| Molecular Weight | 153.2 g/mol |
| IUPAC Name | 1-(3-fluoro-5-methylphenyl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C9H12FN/c1-7-3-8(6-11-2)5-9(10)4-7/h3-5,11H,6H2,1-2H3 |
| Standard InChI Key | COEJZFXQRIDNLN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)F)CNC |
| Canonical SMILES | CC1=CC(=CC(=C1)F)CNC |
Introduction
[Introduction to (3-Fluoro-5-methylphenyl)methylamine](pplx://action/followup)
(3-Fluoro-5-methylphenyl)methylamine is an organic compound featuring a fluorine atom and a methyl group attached to a phenyl ring, along with an amine functional group. This compound is recognized for its potential applications in various fields, including medicinal chemistry and material science. Its molecular formula is not explicitly provided in the available literature, but it is classified as an aromatic amine due to the presence of the phenyl ring.
Synthesis Methods
The synthesis of (3-Fluoro-5-methylphenyl)methylamine typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with methylamine. This process can be optimized using continuous flow reactors, which enhance reaction control and yield while reducing costs.
Chemical Reactions and Reactivity
(3-Fluoro-5-methylphenyl)methylamine can undergo several chemical reactions, including nucleophilic substitution and addition reactions, facilitated by specific catalysts or under controlled conditions to ensure selectivity and yield. The fluorine atom's presence may enhance the compound's reactivity due to increased electronegativity.
Biological Activity and Potential Applications
The biological activity of (3-Fluoro-5-methylphenyl)methylamine is largely influenced by its structural components. Compounds with similar structures have been studied for their potential pharmacological effects, including interactions with neurotransmitter systems and various biological targets. The fluorine atom may enhance binding affinity due to increased lipophilicity, facilitating better membrane permeability.
Research Findings and Future Directions
Research into (3-Fluoro-5-methylphenyl)methylamine is ongoing, with a focus on its potential applications in medicinal chemistry. Experimental studies are necessary to elucidate specific pathways and interactions within biological systems. Further research will likely expand its relevance in scientific fields, particularly in drug development and material science.
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